molecular formula C18H20FN3O4 B11930471 1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide

1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide

Número de catálogo: B11930471
Peso molecular: 361.4 g/mol
Clave InChI: JKDGKIBAOAFRPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthetic routes and reaction conditions for PF-06650833 involve multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic routes are proprietary and not publicly disclosed. the compound is synthesized through a series of chemical reactions that ensure high purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

PF-06650833 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Aplicaciones Científicas De Investigación

PF-06650833 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.

    Biology: Investigated for its role in modulating immune responses and inflammation in preclinical models.

    Medicine: Under clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Mecanismo De Acción

PF-06650833 exerts its effects by selectively inhibiting IRAK4, a key kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, the compound reduces the production of inflammatory cytokines such as type I interferons, interleukin-6, tumor necrosis factor, interleukin-1, and interleukin-12. These cytokines are key drivers of autoimmune and inflammatory diseases .

Comparación Con Compuestos Similares

PF-06650833 is unique in its high potency and selectivity for IRAK4. Similar compounds include:

    BAY 1834845: Another IRAK4 inhibitor with similar applications in autoimmune diseases.

    PF-06700841: A dual inhibitor targeting both IRAK4 and Janus kinase 1 (JAK1), used in the treatment of autoimmune diseases.

    PF-06826647:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.

Propiedades

Fórmula molecular

C18H20FN3O4

Peso molecular

361.4 g/mol

Nombre IUPAC

1-[(3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide

InChI

InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)

Clave InChI

JKDGKIBAOAFRPJ-UHFFFAOYSA-N

SMILES canónico

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.